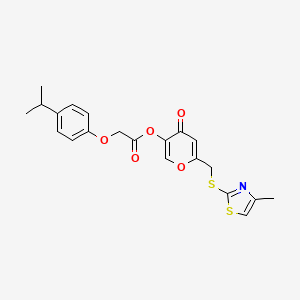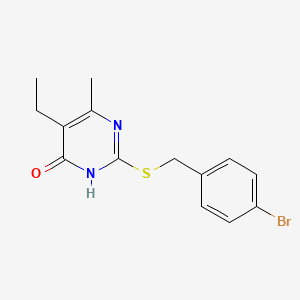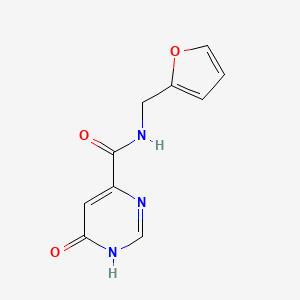
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of furanic oxygenates . Furanic oxygenates are a well-known class of lignocellulosic biomass-derived platform molecules . They are versatile building blocks that can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
Scientific Research Applications
DNA Binding and Antitrypanosomal Drug Research
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide has close structural similarity to antitrypanosomal drugs like berenil. Research has been conducted on analogous compounds, such as furamidine, which is a dicationic minor groove binding drug effective against Pneumocystis carinii. The crystal structure of furamidine complexed with DNA shows enhanced binding efficiency due to direct hydrogen bond interactions and improved interaction energy between the ligand and DNA, relevant for antitrypanosomal drug development (Laughton et al., 1995).
Amplification of Phleomycin Against E. Coli
Studies on pyridinylpyrimidines with strongly basic side chains, which include furan-2-yl derivatives, have revealed their role as amplifiers of phleomycin against Escherichia coli. This research contributes to the understanding of how these compounds can enhance the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).
Synthesis and Electrophilic Substitution Reactions
Research involving furan-2-yl derivatives, like N-(quinolin-6-yl)furan-2-carboxamide, focuses on their synthesis and reactivity. These compounds have been used in electrophilic substitution reactions, highlighting their versatility in chemical synthesis and potential applications in developing new chemical entities (El’chaninov & Aleksandrov, 2017).
PET Imaging of Microglia
Compounds like [11C]CPPC, which contains furan-2-carboxamide, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This is crucial for understanding neuroinflammation in neuropsychiatric disorders and can be used in studying the immune environment of central nervous system malignancies (Horti et al., 2019).
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has been synthesized for its potential therapeutic properties Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple targets .
Mode of Action
It is suggested that the compound may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study suggests that a similar compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the bioavailability of this compound may be influenced by species-specific metabolic processes.
Result of Action
It is suggested that the compound and its metal complexes exhibited cytotoxic activity towards hepg-2 and hct-116 cell lines . This suggests that this compound may have potential anticancer properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOQIMGLEWMBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

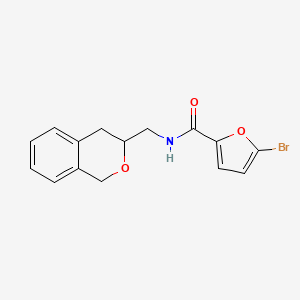
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)

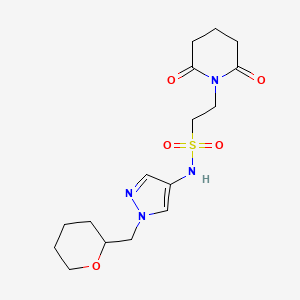
![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)
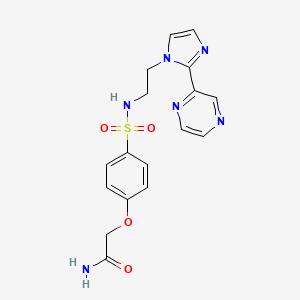
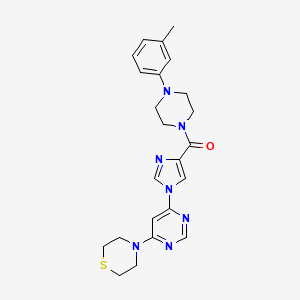
![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)
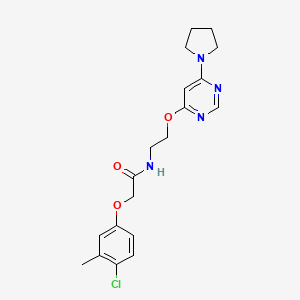
![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)
